2-(3,3-difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclopentyl group and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Difluorocyclopentyl Intermediate: The difluorocyclopentyl group can be synthesized through the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the Dihydropyrimidinone Core: The dihydropyrimidinone core is often constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Intermediates: The final step involves coupling the difluorocyclopentyl intermediate with the dihydropyrimidinone core under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopentyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the dihydropyrimidinone ring.
Reduction: Reduced forms of the dihydropyrimidinone ring.
Substitution: Substituted difluorocyclopentyl derivatives.
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,3-difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity due to its unique electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclopentyl)-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns on the pyrimidine ring.
2-(3,3-Difluorocyclopentyl)-5-methyl-3,4-dihydropyrimidin-4-one: Similar structure with a different position of the methyl group.
Uniqueness
2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the specific positioning of the difluorocyclopentyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
1697445-18-3 |
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Molecular Formula |
C10H12F2N2O |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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